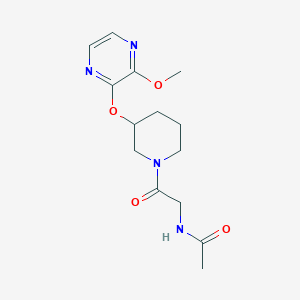

![molecular formula C19H14N4O2 B2580361 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide CAS No. 2034375-96-5](/img/structure/B2580361.png)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide” is a chemical compound with the molecular formula C20H15N3O3 . It has a molecular weight of 345.4 g/mol . The compound is also known by other names such as “(E)-3- (furan-2-yl)-N- (5-methyl-2-phenyloxazolo [5,4-b]pyridin-6-yl)acrylamide” and “(2E)-3- (furan-2-yl)-N- {5-methyl-2-phenyl- [1,3]oxazolo [5,4-b]pyridin-6-yl}prop-2-enamide” among others .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the intramolecular cyclization of a previously synthesized 2-chloro-N- (6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This results in the formation of 2- (Chloromethyl)-5-methyl-7-phenyloxazolo [5,4-b]pyridine. This compound can then be used in the synthesis of previously unknown 2-aminomethyloxazolo [5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a pyridine ring, and an oxazole ring . The InChI string for this compound is "InChI=1S/C20H15N3O3/c1-13-16 (22-18 (24)10-9-15-8-5-11-25-15)12-17-20 (21-13)26-19 (23-17)14-6-3-2-4-7-14/h2-12H,1H3, (H,22,24)/b10-9+" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 345.11134135 g/mol . The topological polar surface area of the compound is 81.2 Ų .Aplicaciones Científicas De Investigación

Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase (NNMT)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide has been investigated for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and other pyridine-containing compounds. NNMT plays a crucial role in various physiological and pathological processes, and its overexpression has been linked to several human diseases. The discovery of potent NNMT inhibitors, such as bisubstrate inhibitors, has significant implications for exploring biological and therapeutic hypotheses related to NNMT's role in disease mechanisms. These inhibitors, by targeting both substrate and cofactor binding sites, provide valuable insights into developing more selective and effective NNMT inhibitors for future therapeutic applications (Babault et al., 2018).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors

Research has extended into novel pyrimidine-5-carboxamide compounds acting as NNMT inhibitors, particularly for treating diabetes. The modulation of NNMT activity has shown potential in addressing metabolic disorders, including type 2 diabetes mellitus (T2DM) and metabolic syndrome. These novel inhibitors demonstrate a promising approach for therapeutic interventions aimed at improving insulin resistance and treating chronic kidney disease, highlighting the enzyme's significance in metabolic regulation and disease pathology (Sabnis, 2021).

Structural Studies and Substrate Recognition

The structural elucidation of NNMT in complex with inhibitors has unveiled the molecular interactions critical for its inhibitory action. By obtaining crystal structures of NNMT bound to small-molecule inhibitors, researchers have identified key residues and binding site configurations essential for substrate recognition and enzyme inhibition. These studies not only advance our understanding of NNMT's biochemical mechanisms but also guide the design of novel inhibitors with enhanced potency and selectivity for therapeutic use (Peng et al., 2011).

Propiedades

IUPAC Name |

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-15(22-17(24)14-8-5-9-20-11-14)10-16-19(21-12)25-18(23-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZVCHMQGMIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

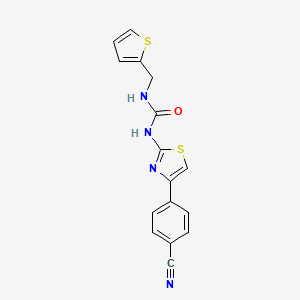

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)

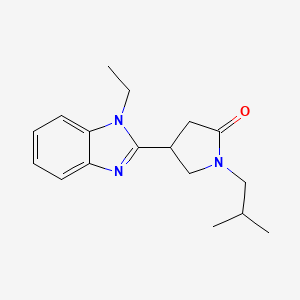

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)

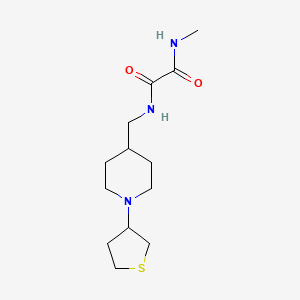

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)

![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)